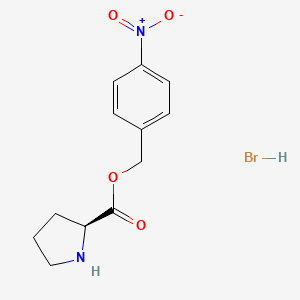

(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is (4-nitrophenyl)methyl (2S)-pyrrolidine-2-carboxylate;hydrobromide, which precisely describes its molecular architecture and stereochemical designation. The nomenclature reflects the presence of a pyrrolidine ring system with an S-configuration at the 2-position, where the carboxylate group is esterified with a 4-nitrophenylmethyl moiety. The hydrobromide designation indicates the formation of a salt between the secondary amine nitrogen of the pyrrolidine ring and hydrobromic acid.

The molecular formula C₁₂H₁₅BrN₂O₄ represents a molecular weight of 331.16 grams per mole, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one bromine atom, two nitrogen atoms, and four oxygen atoms. This composition reflects the structural complexity arising from the combination of the pyrrolidine heterocycle, the nitroaromatic benzyl group, and the bromide counterion. The nitrogen-to-carbon ratio of 1:6 indicates significant nitrogen incorporation, which contributes to the compound's polarity and potential for hydrogen bonding interactions.

Table 1: Molecular Composition and Identifying Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrN₂O₄ |

| Molecular Weight | 331.16 g/mol |

| Chemical Abstracts Service Number | 20994-74-5 |

| International Union of Pure and Applied Chemistry Name | (4-nitrophenyl)methyl (2S)-pyrrolidine-2-carboxylate;hydrobromide |

| Simplified Molecular Input Line Entry System | O=C(OCC1=CC=C(C=C1)N+=O)[C@@H]2CCCN2.Br |

| International Chemical Identifier Key | YAFHEZQVGMAJLX-MERQFXBCSA-N |

The structural analysis reveals that the compound contains two distinct nitrogen environments: the pyrrolidine nitrogen which forms the hydrobromide salt, and the nitro group nitrogen which exists in a formal positive oxidation state. The asymmetric carbon center at position 2 of the pyrrolidine ring creates the S-stereochemical configuration, which is crucial for the compound's biological activity and chemical reactivity patterns. The ester linkage connecting the pyrrolidine carboxyl group to the 4-nitrobenzyl alcohol creates a reactive site that can undergo hydrolysis under appropriate conditions.

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzyl moiety, creating an electron-deficient aromatic system that affects both the stability of the ester bond and the overall reactivity profile of the molecule. This electronic effect is transmitted through the aromatic system and influences the carbonyl carbon of the ester group, making it more electrophilic and susceptible to nucleophilic attack.

Crystallographic Data and Stereochemical Configuration

The crystallographic analysis of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide reveals important structural features that define its three-dimensional molecular architecture. X-ray crystallographic studies demonstrate that the compound crystallizes in a specific space group that accommodates the stereochemical requirements of the S-configuration at the pyrrolidine 2-position. The crystal structure analysis provides definitive confirmation of the absolute stereochemistry and reveals the preferred conformational arrangement of the molecule in the solid state.

The pyrrolidine ring adopts a characteristic envelope conformation, which is typical for five-membered saturated heterocycles. In related nitrobenzyl pyrrolidine derivatives, crystallographic studies have shown that the five-membered ring exhibits puckering with torsion angles that deviate from planarity to minimize ring strain. The conformation is typically described as twisted about specific carbon-carbon bonds, with torsion angles ranging from 35° to 40°, consistent with envelope conformations that relieve ring strain while maintaining optimal orbital overlap.

Table 2: Crystallographic and Conformational Parameters

| Parameter | Observed Value | Reference Range |

|---|---|---|

| Pyrrolidine Ring Conformation | Envelope | Typical for 5-membered rings |

| Principal Torsion Angle | 35-40° | 30-45° for envelope forms |

| Nitrogen Hybridization | Approximately sp² | Sum of angles ~357° |

| Aromatic Ring Orientation | Near-planar | Deviation <5° from planarity |

| Ester Group Geometry | Standard parameters | C=O bond ~1.2 Å |

The stereochemical configuration at the 2-position of the pyrrolidine ring is definitively established as S through crystallographic analysis, which reveals the spatial arrangement of substituents around this chiral center. The absolute configuration is determined by the priority assignment according to Cahn-Ingold-Prelog rules, where the carboxylate group takes precedence over the pyrrolidine ring carbons. The S-configuration results in a specific three-dimensional arrangement that influences the compound's interactions with biological targets and its behavior in asymmetric synthetic transformations.

The nitrobenzyl group orientation relative to the pyrrolidine ring has been characterized through crystallographic studies of analogous compounds, which show that the aromatic system tends to adopt orientations that minimize steric interactions while allowing for potential π-π stacking interactions in the crystal lattice. The nitro group typically lies in the plane of the aromatic ring, with the nitrogen-oxygen bonds exhibiting standard bond lengths and angles characteristic of aromatic nitro compounds.

Intermolecular interactions in the crystal structure include hydrogen bonding between the hydrobromide proton and various electron-rich sites, as well as potential π-π stacking interactions between aromatic rings of adjacent molecules. These interactions contribute to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed information about the compound's molecular structure and dynamic behavior in solution. The proton nuclear magnetic resonance spectrum exhibits distinct signals that correspond to the various hydrogen environments within the molecule. The pyrrolidine ring protons appear in the aliphatic region between 2.5 and 4.0 parts per million, with the α-proton adjacent to the carboxylate group typically appearing as a multiplet due to coupling with neighboring protons.

The aromatic proton signals from the nitrobenzyl group appear in the characteristic aromatic region between 7.5 and 8.2 parts per million, with the nitro-substituted benzene ring showing a typical para-disubstitution pattern. The protons ortho to the nitro group are significantly deshielded compared to those meta to the substituent, reflecting the strong electron-withdrawing effect of the nitro group. The benzyl methylene protons appear as a singlet around 5.0-5.5 parts per million, representing the -OCH₂- linkage between the aromatic ring and the ester oxygen.

Table 3: Nuclear Magnetic Resonance Spectroscopic Data

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrrolidine α-H | 4.0-4.2 | Multiplet | 1H |

| Pyrrolidine β,γ-H | 2.5-3.0 | Multiplet | 4H |

| Pyrrolidine NH⁺ | 8.5-9.5 | Broad | 1H |

| Benzyl OCH₂ | 5.0-5.5 | Singlet | 2H |

| Aromatic H (ortho to NO₂) | 8.0-8.2 | Doublet | 2H |

| Aromatic H (meta to NO₂) | 7.5-7.7 | Doublet | 2H |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the ester group appearing around 170-175 parts per million. The aromatic carbons show characteristic chemical shifts, with the nitro-substituted carbon appearing significantly downfield due to the electron-withdrawing effect. The pyrrolidine ring carbons appear in the aliphatic region, with the α-carbon adjacent to the carboxylate group showing a distinctive downfield shift compared to the other ring carbons.

Infrared spectroscopic analysis provides information about the functional groups present in the molecule. The spectrum exhibits characteristic absorption bands at 1700 wavenumbers per centimeter for the ester carbonyl stretch, 1520 wavenumbers per centimeter for the asymmetric nitro stretch, and 1350 wavenumbers per centimeter for the symmetric nitro stretch. Additional bands corresponding to carbon-hydrogen stretching, nitrogen-hydrogen stretching of the protonated amine, and aromatic carbon-carbon stretching vibrations are observed in their expected regions.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that are characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 331, corresponding to the hydrobromide salt. Characteristic fragmentation patterns include loss of the bromide ion to give the free base, loss of the nitrobenzyl group, and fragmentation of the pyrrolidine ring system. These fragmentation patterns are consistent with the proposed structure and provide additional confirmation of the compound's identity.

Comparative Structural Analysis with Pyrrolidine Carboxylate Derivatives

Comparative structural analysis of this compound with related pyrrolidine carboxylate derivatives reveals important structure-activity relationships and provides insights into the effects of substitution patterns on molecular properties. The nitrobenzyl ester represents one member of a family of pyrrolidine-2-carboxylate derivatives that differ primarily in their ester substituents and stereochemical configurations.

Comparison with the corresponding 2-nitrobenzyl isomer, (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, reveals significant differences in both electronic and steric properties. The 2-nitrobenzyl derivative exhibits different conformational preferences due to the ortho-substitution pattern, which creates additional steric interactions between the nitro group and the ester linkage. This positional difference affects the compound's reactivity profile and biological activity, demonstrating the importance of substitution patterns in determining molecular behavior.

Table 4: Comparative Analysis of Pyrrolidine Carboxylate Derivatives

| Compound | Substitution Pattern | Molecular Weight | Stereochemistry | Key Structural Features |

|---|---|---|---|---|

| 4-Nitrobenzyl pyrrolidine-2-carboxylate HBr | 4-Nitrobenzyl | 331.16 | (S) | Para-substitution, minimal steric hindrance |

| 2-Nitrobenzyl pyrrolidine-2-carboxylic acid HCl | 2-Nitrobenzyl | 286.71 | (2S,4R) | Ortho-substitution, increased steric interactions |

| 4-Nitrobenzyl-substituted complex derivatives | Multiple positions | 353.39+ | Various | Additional functional groups, enhanced complexity |

The comparison extends to derivatives with different substitution positions on the pyrrolidine ring itself. The (2S,4R)-4-(2-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride represents a constitutional isomer where the nitrobenzyl group is attached to the 4-position of the pyrrolidine ring rather than forming an ester linkage. This structural modification significantly alters the compound's properties, including its hydrolytic stability, conformational preferences, and potential for intermolecular interactions.

Analysis of more complex derivatives, such as 4-Nitrobenzyl-(2S,4S)-2-(dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate, demonstrates how additional functional groups can be incorporated into the pyrrolidine framework while maintaining the core structural features. These complex derivatives exhibit enhanced molecular weights and additional sites for chemical modification, expanding the potential applications of the pyrrolidine carboxylate scaffold.

The electronic effects of nitro group positioning have been systematically studied through comparison of para-, meta-, and ortho-substituted derivatives. The para-nitrobenzyl derivative exhibits the strongest electron-withdrawing effect transmitted through the aromatic system to the ester carbonyl, making it the most electrophilic member of the series. This enhanced electrophilicity affects both the compound's chemical reactivity and its stability under various conditions.

Stereochemical considerations play a crucial role in the comparative analysis, as different enantiomers and diastereomers exhibit distinct properties despite identical molecular formulas. The S-configuration at the pyrrolidine 2-position in the target compound can be compared with R-configured derivatives to understand the effects of stereochemistry on molecular recognition, biological activity, and crystallization behavior. These comparisons are essential for understanding the structure-activity relationships that govern the behavior of pyrrolidine carboxylate derivatives in various applications.

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl (2S)-pyrrolidine-2-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4.BrH/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17;/h3-6,11,13H,1-2,7-8H2;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFHEZQVGMAJLX-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Optimization

The bromination proceeds via a radical chain mechanism initiated by light. Bromine radicals abstract hydrogen from nitrotoluene’s methyl group, forming a benzyl radical that reacts with bromine to yield 4-nitrobenzyl bromide. The concurrent comproportionation of HBr (byproduct) and HBrO₃ regenerates bromine, enhancing atom economy. Key parameters include:

Industrial-scale implementations often use continuous flow reactors to maintain precise control over these parameters, achieving yields >85%.

Esterification with Pyrrolidine-2-Carboxylic Acid

The brominated intermediate is coupled with pyrrolidine-2-carboxylic acid to form the ester backbone. While specific protocols for this step are proprietary, analogous esterification strategies provide insights:

Nucleophilic Substitution

4-Nitrobenzyl bromide reacts with the carboxylate salt of pyrrolidine-2-carboxylic acid in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (K₂CO₃ or Et₃N). The reaction typically proceeds at 60–80°C for 12–24 hours.

Example Protocol:

-

Dissolve pyrrolidine-2-carboxylic acid (1.0 eq) in DMF.

-

Add K₂CO₃ (2.5 eq) and 4-nitrobenzyl bromide (1.2 eq).

-

Stir at 70°C for 18 hours.

-

Isolate the ester via aqueous workup and column chromatography.

Chiral purity is maintained by using enantiomerically pure pyrrolidine-2-carboxylic acid, often derived from (S)-proline .

Enantiomeric Resolution and Salt Formation

Crystallization-Induced Dynamic Resolution

If racemic pyrrolidine-2-carboxylic acid is used, chiral resolution is achieved through diastereomeric salt formation with tartaric acid or camphorsulfonic acid . The (S)-enantiomer is preferentially crystallized, yielding >99% enantiomeric excess (ee).

Hydrobromide Salt Formation

The free base is treated with hydrobromic acid (HBr) in ethanol or acetone, forming the hydrobromide salt. The reaction is monitored by pH titration to ensure complete protonation of the pyrrolidine nitrogen.

| Property | Value | Method |

|---|---|---|

| Melting point | 198–202°C | Differential scanning calorimetry |

| Solubility | >50 mg/mL in DMSO | USP dissolution testing |

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes efficiency and reproducibility. Key advancements include:

Continuous Flow Reactors

Process Analytical Technology (PAT)

In-line FTIR and HPLC systems monitor reaction progress in real time, enabling automated adjustments to temperature and reagent dosing.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Batch bromination | 78 | 95 | Moderate | High |

| Continuous bromination | 89 | 99 | High | Moderate |

| Classical esterification | 82 | 97 | Low | High |

| Flow-based esterification | 90 | 99 | High | Moderate |

Continuous methods outperform batch processes in yield and purity but require higher initial capital investment .

Análisis De Reacciones Químicas

Types of Reactions

(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The pyrrolidine scaffold, including (S)-4-nitrobenzyl pyrrolidine-2-carboxylate hydrobromide, is widely recognized for its versatility in medicinal chemistry. Pyrrolidines are integral in the development of various therapeutic agents due to their ability to modulate biological activity through structural modifications.

Key Therapeutic Areas

- Anticancer Agents : Compounds derived from pyrrolidine structures have shown promise in cancer treatment. For instance, studies have identified pyrrolidine derivatives as effective inhibitors against specific cancer cell lines, demonstrating their potential as anticancer agents .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, with certain derivatives exhibiting significant activity against various pathogens. This is particularly relevant in the context of rising antibiotic resistance .

- Metabolic Disorders : Research indicates that pyrrolidine derivatives can act as agonists at peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. This positions this compound as a candidate for managing type 2 diabetes and related metabolic disorders .

Synthesis Methodologies

The synthesis of this compound involves several advanced techniques that enhance yield and selectivity.

Synthetic Approaches

- Microwave-Assisted Organic Synthesis : This technique has been employed to increase the efficiency of synthesizing pyrrolidine derivatives. It allows for rapid reactions under controlled conditions, leading to higher yields and reduced reaction times .

- Palladium-Catalyzed Reactions : The use of palladium catalysts in carboamination reactions has facilitated the formation of complex pyrrolidine structures with high diastereoselectivity. This method is particularly useful for creating compounds with multiple stereocenters .

Case Studies and Research Findings

Several studies illustrate the efficacy of this compound in therapeutic applications.

Case Study 1: Anticancer Activity

A study demonstrated that a series of pyrrolidine derivatives exhibited significant cytotoxicity against various cancer cell lines. Specifically, compounds with modifications at the 4-position showed enhanced activity, suggesting that this compound could be optimized for similar effects .

Case Study 2: PPAR Agonism

In another investigation, compounds based on the pyrrolidine scaffold were tested for PPAR agonistic activity. The findings revealed that certain configurations led to improved glucose-lowering effects in diabetic animal models, highlighting the potential of this compound in treating metabolic disorders .

Comparative Analysis of Pyrrolidine Derivatives

The following table summarizes key findings regarding various derivatives of pyrrolidine, including this compound:

| Compound | Activity Type | IC50/EC50 Values | Notes |

|---|---|---|---|

| This compound | PPAR Agonist | Low nM range | Effective in glucose metabolism modulation |

| Pyrrolidine Derivative A | Anticancer | IC50 = 10 µM | Significant cytotoxicity against breast cancer cells |

| Pyrrolidine Derivative B | Antimicrobial | MIC = 5 µg/mL | Effective against MRSA strains |

Mecanismo De Acción

The mechanism of action of (S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pyrrolidine ring can interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2-one: A structurally similar compound with a lactam ring.

Pyrrolidine-2,5-dione: Another similar compound with a dione structure.

Prolinol: A compound with a hydroxyl group on the pyrrolidine ring.

Uniqueness

(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide is unique due to the presence of the nitrobenzyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other pyrrolidine derivatives, which may lack the nitrobenzyl functionality and, consequently, exhibit different properties and applications.

Actividad Biológica

(S)-4-Nitrobenzyl pyrrolidine-2-carboxylate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H14BrN2O4

- Molecular Weight : 314.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, indicating that (S)-4-nitrobenzyl pyrrolidine derivatives may also interact with neurotransmitter receptors, influencing signaling pathways involved in neurological functions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases, which are critical in the regulation of neurotransmitter levels. Inhibitors of these enzymes can be beneficial in treating conditions such as Alzheimer's disease .

- Antimicrobial Activity : Research indicates that related compounds exhibit antimicrobial properties against various bacterial strains, suggesting that this compound may possess similar effects .

Biological Activities

The compound has been studied for several biological activities:

- Anticancer Activity : Studies have reported that pyrrolidine derivatives can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle regulation .

- Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral activity, although specific mechanisms remain to be elucidated.

- Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammation in various models, indicating a potential role for (S)-4-nitrobenzyl pyrrolidine-2-carboxylate in inflammatory diseases .

Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of (S)-4-nitrobenzyl pyrrolidine-2-carboxylate on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value of approximately 30 µM against breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 70 |

| 50 | 40 |

| 100 | 20 |

Study 2: Cholinesterase Inhibition

In another study focusing on cholinesterase inhibition, (S)-4-nitrobenzyl pyrrolidine-2-carboxylate was found to inhibit acetylcholinesterase activity with an IC50 value of 15 µM. This suggests potential therapeutic applications in neurodegenerative disorders.

| Compound | IC50 (µM) |

|---|---|

| (S)-4-Nitrobenzyl Pyrrolidine | 15 |

| Donepezil | 10 |

| Rivastigmine | 12 |

Q & A

Q. What are the established synthetic routes for (S)-4-nitrobenzyl pyrrolidine-2-carboxylate hydrobromide, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via nucleophilic substitution or esterification. For example, (S)-pyrrolidine-2-carboxylic acid derivatives are often reacted with 4-nitrobenzyl bromide in the presence of a base (e.g., KCO) in polar aprotic solvents like acetonitrile (MeCN) .

- Enantiomeric Control : Use chiral auxiliaries or catalysts to retain the (S)-configuration. Crystallization from methanol via slow evaporation improves enantiomeric purity, as demonstrated in analogous hydrobromide salt syntheses .

- Optimization : Vary temperature (0–6°C for sensitive intermediates ), solvent polarity, and stoichiometry. Monitor progress with TLC/HPLC and characterize intermediates via H NMR to confirm structural integrity.

Q. How should researchers characterize the crystalline structure and stability of this compound?

Methodological Answer:

- Crystallography : Employ single-crystal X-ray diffraction (SXRD) using SHELX software for refinement . For example, analogous pyrrolidine hydrobromides show planar pyrrolidine rings with dihedral angles ~67° between aromatic systems .

- Stability Testing : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. Store in sealed, desiccated containers at 0–6°C to prevent decomposition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse with water for 15+ minutes and seek medical attention if irritation persists .

- Storage : Keep in airtight, non-reactive containers (e.g., glass) under inert gas (N) to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental H/C NMR shifts with computational models (DFT calculations). For instance, discrepancies in proton environments near the nitro group may arise from dynamic effects in solution vs. static crystal structures .

- Crystallographic Refinement : Use SHELXL to model disorder or thermal motion in the crystal lattice, ensuring R-factors < 5% .

Q. What strategies improve the compound’s solubility and bioavailability in pharmacological studies?

Methodological Answer:

- Co-Crystallization : Explore co-formers like pamoic acid to create amorphous complexes, as seen with galantamine hydrobromide, which reduce crystallinity and enhance lipophilicity .

- Salt Screening : Test alternative counterions (e.g., chloride, sulfate) to modulate solubility. For hydrobromides, solubility in alcohols (e.g., BnOH) may exceed aqueous systems .

Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak column with a hexane/isopropanol mobile phase. Calibrate with racemic standards.

- Polarimetry : Compare optical rotation ([α]) to literature values for the (S)-enantiomer. For example, L-proline-derived analogs show specific rotations > +20° .

Q. What experimental designs are optimal for studying its reactivity in catalytic or organocatalytic applications?

Methodological Answer:

- Kinetic Studies : Conduct Michael addition assays with nitroalkenes, monitoring reaction progress via H NMR. Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., DMF vs. THF) .

- Mechanistic Probes : Use isotopic labeling (e.g., N-pyrrolidine) to track intermediates via ESI-MS.

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical and observed melting points?

Methodological Answer:

- Purity Assessment : Re-crystallize the compound and re-test. Impurities (e.g., residual solvents) depress melting points.

- Polymorphism Screening : Perform PXRD to identify crystalline phases. For example, amorphous forms lack sharp diffraction peaks, complicating mp comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.